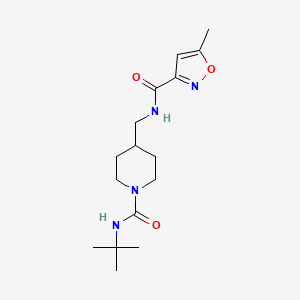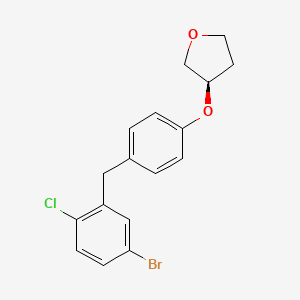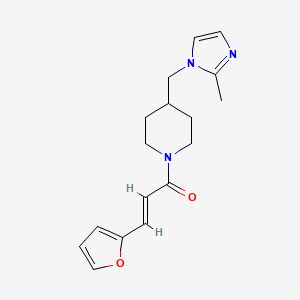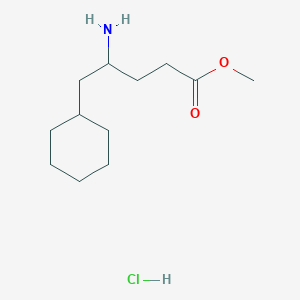![molecular formula C15H13ClF3N3 B2448842 3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine CAS No. 254434-90-7](/img/structure/B2448842.png)
3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine” is a complex organic compound. It contains a guanidine group, which is a functional group with the formula -NH-C(=NH)-NH2. This group is known to form hydrogen bonds and can have a significant impact on the biological activity of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The phenyl rings could potentially undergo electrophilic aromatic substitution, and the guanidine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with guanidine groups are polar and can form hydrogen bonds. The presence of the trifluoromethyl and chloro groups could also affect the compound’s reactivity and stability .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of novel compounds involving 3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine as a precursor or structural component is a key area of research. For example, novel imidazo[1,2-a]pyrimidine compounds have been synthesized using a similar guanidine structure, showcasing the versatility of guanidine derivatives in the synthesis of heterocyclic compounds (Liu, 2013). These compounds were characterized by 1H NMR and IR, demonstrating the role of guanidine derivatives in developing novel chemical entities with potential applications in various fields, including medicinal chemistry.
Antimicrobial and Antitumor Potential
Research into trisubstituted guanidines and their metal complexes, including those derived from structures similar to 3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine, reveals their potential in antimicrobial applications. A study by Said et al. (2015) synthesized a series of trisubstituted guanidines, demonstrating their bactericidal activity against various bacterial strains, highlighting the potential of guanidine derivatives in developing new antimicrobial agents (Said et al., 2015).
Furthermore, guanidine derivatives have been explored for their antitumor properties. Novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)guanidine derivatives were synthesized as potential anticancer agents, with some compounds showing remarkable activity against various human tumor cell lines (Brzozowski, Sa̧czewski, & Sławiński, 2007). This indicates the potential of 3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine and its derivatives in the development of new therapeutic agents for cancer treatment.
Future Directions
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures interact with various receptors or enzymes in the body .
Mode of Action
Compounds with similar structures often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
It’s known that many compounds with similar structures can influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic effects .
Result of Action
It’s known that many compounds with similar structures can have a variety of effects at the molecular and cellular levels .
Action Environment
It’s known that many factors, including ph, temperature, and the presence of other molecules, can influence the action of a compound .
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3/c16-12-6-4-10(5-7-12)9-21-14(20)22-13-3-1-2-11(8-13)15(17,18)19/h1-8H,9H2,(H3,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHVWIXFXHHNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=NCC2=CC=C(C=C2)Cl)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

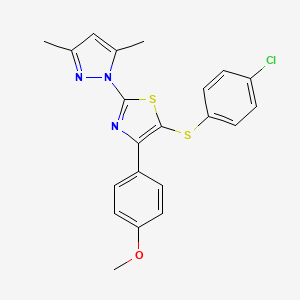
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2448760.png)
![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2448763.png)

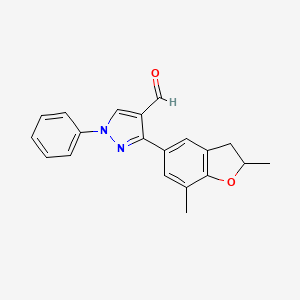
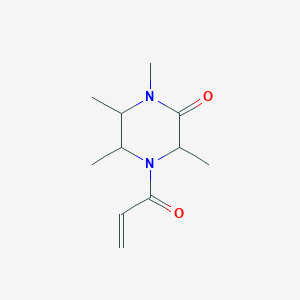
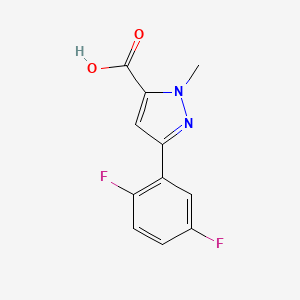
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448772.png)
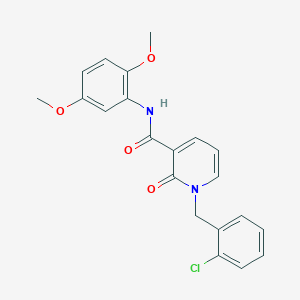
![4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine](/img/structure/B2448774.png)
